3-Furanacetic acid, tetrahydro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of 3-Furanacetic acid, tetrahydro-, ethyl ester is C8H14O3 . This compound belongs to the class of organic compounds known as esters, which are characterized by a carbonyl adjacent to an ether .Physical And Chemical Properties Analysis
Esters like 3-Furanacetic acid, tetrahydro-, ethyl ester are polar but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .Scientific Research Applications
Synthetic Methodologies and Material Applications
Electropolymerization for Conducting Films : The synthesis of esters with multiple thiophene groups for electropolymerization has been explored, leading to the creation of highly cross-linked, insoluble polymers. These polymers have applications in developing hard conducting films, suggesting a method that could potentially be applied to furanacetic acid esters for similar purposes (Dass et al., 2006).
Furanone and Pyranone Synthesis : Research on cyclopropylideneacetic acids and esters has led to the development of novel cyclization reactions mediated by CuX(2) to synthesize 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones. This showcases the potential for creating structurally diverse furan and pyran derivatives from acetic acid and ester precursors, which may include furanacetic acid esters (Huang & Zhou, 2002).
Mechanistic Insights and Chemical Reactions
Hydration Mechanisms of Alkyne-Carboxylic Acid Esters : Studies on the hydration of alkyne-carboxylic acid esters catalyzed by iridium complexes in water have isolated intermediates in both enol and keto forms. This research provides valuable mechanistic insights that could be applicable to understanding reactions involving furanacetic acid esters, particularly in catalytic processes leading to beta-keto acid esters (Kanemitsu et al., 2008).
Esterification and Hydrolysis Reactions : The role of hydrogen bonds in acid-catalyzed hydrolyses of esters has been examined, providing a detailed understanding of the mechanisms involved in ester hydrolysis. This research, although not directly referencing furanacetic acid esters, highlights the fundamental reactions that such compounds might undergo, including the interplay of hydrogen bonding and the transition states during hydrolysis (Yamabe et al., 2011).
properties
IUPAC Name |
ethyl 2-(oxolan-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(9)5-7-3-4-10-6-7/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOJRDULDNTXSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCOC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540549 |
Source
|
Record name | Ethyl (oxolan-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Furanacetic acid, tetrahydro-, ethyl ester | |
CAS RN |
90113-46-5 |
Source
|
Record name | Ethyl (oxolan-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.